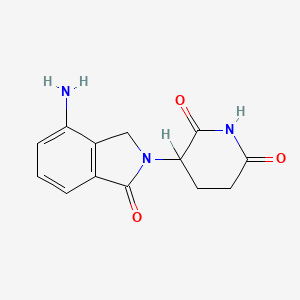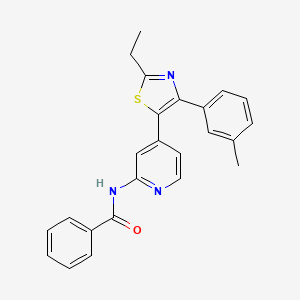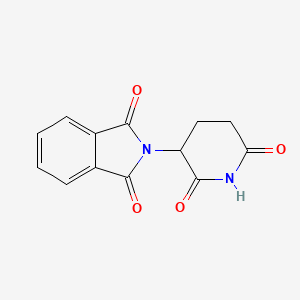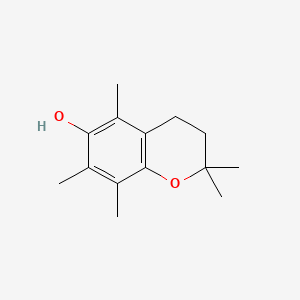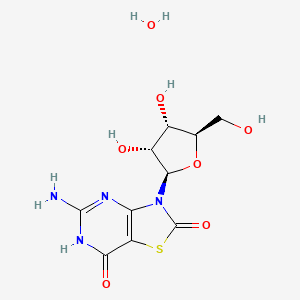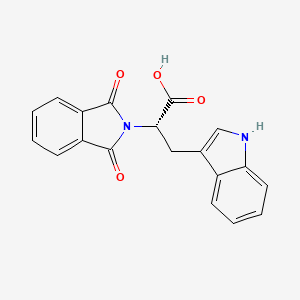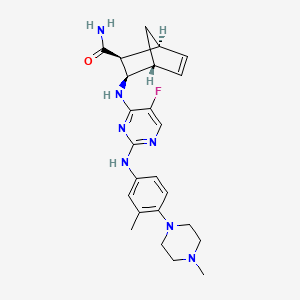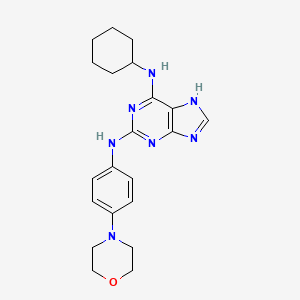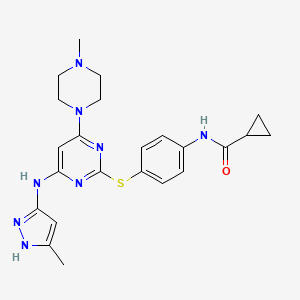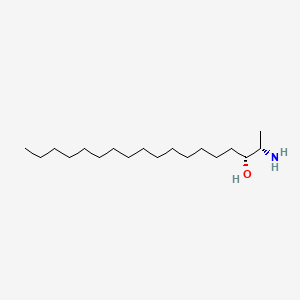
Spisulosine
Übersicht
Beschreibung
Spisulosine is a marine compound that showed antitumor activity in preclinical studies . It is a sphingosine-like compound isolated from the marine mollusk Spisula polynyma . It consists of a linear 18-carbon chain bearing an amine and alcohol group at positions 2 and 3, respectively .
Synthesis Analysis
Starting from palmityl alcohol, divergent stereoselective syntheses of spisulosine and its diastereo- and regio-isomers have been achieved . The total synthesis of the anticancer agent (+)-spisulosine has been accomplished . The strategy involved a substrate-controlled aza-Claisen rearrangement to establish the erythro-configured amino-alcohol motif followed by deoxygenation to create a methyl side-chain .
Molecular Structure Analysis
Spisulosine has a molecular formula of C18H39NO . Each chiral center is a single configuration (2S, 3R) .
Chemical Reactions Analysis
A highly anti-selective asymmetric Henry reaction has been developed, affording synthetically versatile β-nitroalcohols in a predominately anti-selective manner . This reaction was carried out in the presence of water for the first time with up to 99% ee .
Physical And Chemical Properties Analysis
Spisulosine has a density of 0.9±0.1 g/cm3, a boiling point of 405.3±18.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.1 mmHg at 25°C . Its molar refractivity is 90.4±0.3 cm3 .
Wissenschaftliche Forschungsanwendungen
Antiproliferative Mechanism and Cellular Impact
Spisulosine and Cellular Morphology
Spisulosine, an antiproliferative compound of marine origin, has been studied for its ability to alter cell morphology and disrupt actin stress fibers in cultured cells. This disruption leads to changes in cell shape and the loss of focal adhesions, indicating spisulosine's potential in targeting the cytoskeleton of cancer cells (Cuadros et al., 2000).
Molecular Mechanisms of Action
Induction of Ceramide Synthesis and PKCzeta Activation
Research into the mechanism of action of Spisulosine in prostate tumor cell lines (PC-3 and LNCaP) revealed that it inhibits cell proliferation through the induction of intracellular ceramide accumulation via de novo synthesis. This process subsequently activates protein kinase Czeta (PKCzeta), highlighting a unique pathway through which Spisulosine exerts its antitumor effects (Sánchez et al., 2008).
Clinical Trial Outcomes and Safety Profile
Phase I Clinical Trials
While specific details on dosages and side effects are excluded as per the request, it's important to note that Spisulosine has undergone Phase I clinical trials to assess its safety, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors. These studies contribute to understanding its potential application in oncology, particularly focusing on its tolerability and antitumor activity profiles within a clinical setting (Massard et al., 2012; Vilar et al., 2012).
Wirkmechanismus
Target of Action
Spisulosine, also known as ES-285, is a marine compound that has shown antitumor activity in preclinical studies . The primary targets of Spisulosine are GTP binding proteins that regulate actin stress fibers . These proteins play a crucial role in maintaining the structure and function of cells, particularly in cell movement and division .
Mode of Action
Spisulosine interacts with its targets by promoting the disassembly of actin stress fibers . This interaction results in phenotypic changes in tumor cells, as evidenced by expression profiling data indicating modulation of genes related to the actin cytoskeleton .
Biochemical Pathways
The exact biochemical pathways affected by Spisulosine are still under investigation. It is known that the compound’s action is independent of several key pathways, including the peroxisome proliferator-activated receptor gamma (ppargamma) and phosphatidylinositol 3-kinase/ (pi3k/akt), jun n-terminal kinase (jnk), p38 or classical protein kinase c (pkcs) pathways .
Pharmacokinetics
Pharmacokinetic data indicates that Spisulosine has a wide distribution and a long residence time . The compound also exhibits dose proportionality, meaning that the systemic exposure of the drug increases proportionally with the dose . These properties suggest that Spisulosine has good bioavailability, although further studies are needed to confirm this.
Result of Action
The molecular and cellular effects of Spisulosine’s action include the induction of programmed cell death (apoptosis) in vitro . Notably, Spisulosine treatment of prostate cells induced an increase in the intracellular ceramide levels .
Action Environment
It’s worth noting that the compound was originally isolated from the marine mollusk spisula polynyma , suggesting that it may be influenced by marine environmental conditions
Safety and Hazards
Spisulosine has been associated with reversible transaminase increases at the highest doses in concurrent phase I clinical trials . Drug-related adverse reactions included mild to moderate nausea, pyrexia, injection site reactions, and vomiting . One case of grade 4 peripheral motor and sensory neuropathy associated with general weakness and pain was observed during treatment cycle 4 and possibly contributed to the death of the patient .
Zukünftige Richtungen
A new Spisulosine derivative promotes a robust autophagic response to cancer cells . Therapy resistance by evasion of apoptosis is one of the hallmarks of human cancer. Therefore, restoration of cell death by non-apoptotic mechanisms is critical to successfully overcome therapy resistance in cancer .
Eigenschaften
IUPAC Name |
(2S,3R)-2-aminooctadecan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17(2)19/h17-18,20H,3-16,19H2,1-2H3/t17-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYJJIXWWQLGGV-ZWKOTPCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(C)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@H]([C@H](C)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432931 | |
| Record name | Spisulosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spisulosine | |
CAS RN |
196497-48-0 | |
| Record name | Spisulosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196497480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spisulosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SPISULOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZX5D253CYY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![alpha-[Amino[(4-aminophenyl)thio]methylene]-2-(trifluoromethyl)benzeneacetonitrile](/img/structure/B1683924.png)
![N-tert-butyl-3-[(5-methyl-2-{[4-(4-methylpiperazin-1-yl)phenyl]amino}pyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B1683925.png)

